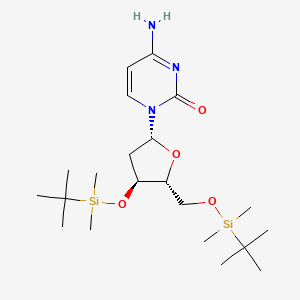

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine is a modified nucleoside analog. It is characterized by the presence of tert-butyldimethylsilyl groups at the 3’ and 5’ positions of the deoxycytidine molecule. This modification enhances the compound’s stability and lipophilicity, making it useful in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of deoxycytidine with tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the silylation process. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl groups.

Industrial Production Methods

While specific industrial production methods for 3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the tert-butyldimethylsilyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

Biology: Employed in studies of DNA and RNA synthesis and repair mechanisms.

Medicine: Investigated for its potential antiviral and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mecanismo De Acción

The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine involves its incorporation into DNA or RNA strands during synthesis. The presence of the tert-butyldimethylsilyl groups can inhibit the activity of enzymes involved in nucleic acid metabolism, leading to disruptions in DNA or RNA synthesis and function. This can result in antiviral or anticancer effects by preventing the replication of viruses or the proliferation of cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

- 3’,5’-Bis-O-(tert-butyldimethylsilyl)-thymidine

- 3’,5’-Bis-O-(tert-butyldimethylsilyl)-uridine

- 3’,5’-Bis-O-(tert-butyldimethylsilyl)-adenosine

Uniqueness

3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine is unique due to its specific modification at the 3’ and 5’ positions, which enhances its stability and lipophilicity compared to other nucleoside analogs. This makes it particularly useful in applications where increased stability and membrane permeability are desired.

Actividad Biológica

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine is a modified nucleoside that plays a significant role in nucleic acid chemistry and molecular biology. Its structural modifications enhance stability and facilitate various biological applications, particularly in the field of medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound this compound is synthesized through a series of chemical reactions involving the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The TBDMS group acts as a protecting agent, enhancing the compound's stability during synthesis and subsequent biological assays. The general synthetic route involves:

- Protection of Hydroxyl Groups : Using TBDMS chloride under basic conditions to selectively protect the 2' and 3' hydroxyl groups.

- Phosphitylation : Converting the protected nucleoside into its phosphoramidite form for further applications in oligonucleotide synthesis.

The biological activity of this compound primarily stems from its ability to mimic natural nucleosides, allowing it to incorporate into DNA and RNA during replication and transcription processes. This incorporation can lead to:

- Inhibition of DNA Methyltransferases : Similar to other cytidine analogs, this compound may inhibit enzymes responsible for DNA methylation, thereby affecting gene expression.

- Induction of Cytotoxicity : Studies have shown that modified nucleosides can induce cytotoxic effects in cancer cells by disrupting normal cellular processes.

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, in vitro studies have demonstrated significant reductions in cell viability when treated with this compound compared to untreated controls. The cytotoxic effects are often assessed using assays such as MTT or XTT, which measure metabolic activity as an indicator of cell viability.

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the effectiveness of this compound in cancer therapeutics:

- Study on Leukemia Cells : A study demonstrated that treatment with this compound led to increased apoptosis in leukemia cell lines, suggesting its potential as a therapeutic agent in hematological malignancies.

- Solid Tumor Models : In preclinical models of solid tumors, administration of this compound resulted in reduced tumor growth rates and enhanced survival compared to control groups.

Propiedades

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N3O4Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)24-12-11-17(22)23-19(24)25/h11-12,15-16,18H,13-14H2,1-10H3,(H2,22,23,25)/t15-,16+,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWHPVGBUBYJIT-LZLYRXPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N3O4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.